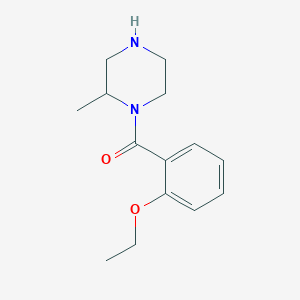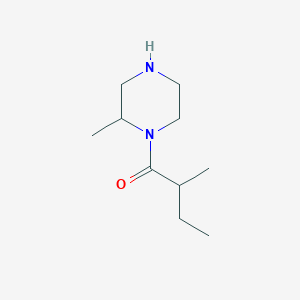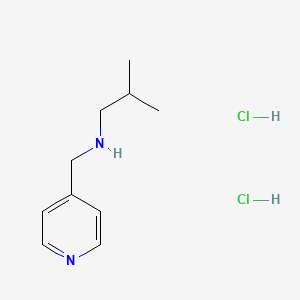amine hydrochloride CAS No. 1240567-21-8](/img/structure/B6361882.png)
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Fate and Toxicity of Chemical Degradation Products
Research on compounds similar to "(2,5-Dimethoxyphenyl)methylamine hydrochloride" often includes studies on the environmental fate and toxicity of chemical warfare agent degradation products. These studies assess the formation, environmental persistence, and mammalian and ecotoxicity of degradation products relevant to environmental and occupational health. Such research is crucial for understanding the potential environmental impacts of these chemicals and their degradation byproducts (Munro et al., 1999).
Toxicity and Degradation of Environmental Pollutants
Analyses of the occurrence, toxicity, and degradation pathways of environmental pollutants, such as antimicrobial agents and herbicides, shed light on their environmental and health impacts. These studies provide insights into the persistence of these compounds in the environment and their potential transformation into more toxic or persistent by-products, informing risk assessments and mitigation strategies (Bedoux et al., 2012; Zuanazzi et al., 2020).
Photodynamic Therapy (PDT)
Research into the applications of compounds that alter biological pathways includes studies on photodynamic therapy (PDT), a treatment modality for various diseases, including cancer. These studies explore the mechanisms by which certain compounds can enhance the effectiveness of PDT, such as by improving the accumulation of protoporphyrin IX, a compound critical for the efficacy of PDT (Gerritsen et al., 2008).
Biosynthesis and Excretion of Hallucinogens
The biosynthesis and excretion of hallucinogens, formed by methylation of neurotransmitters or related substances, have been studied to understand their biochemical pathways and implications for neurological research. Such studies explore the structural similarities between psychotomimetic substances and biogenic amine transmitters in the brain, contributing to our understanding of neurological functions and potential therapeutic targets (Rosengarten & Friedhoff, 1976).
Hydroprocessing Catalysts
In the field of chemical engineering, the development of hydroprocessing catalysts, such as transition metal phosphides, has been researched for their potential to improve the efficiency of processes like hydrodesulfurization and hydrodenitrogenation. This research addresses the need for more effective catalysts due to the decreasing quality of oil feedstocks and stricter environmental regulations (Oyama et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-7-12(15-3)5-6-13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHXYMXCLWPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)



![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)


![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)